molecular formula C14H13NO3S B7465909 N-methyl-N-(thiophen-3-ylmethyl)-1,3-benzodioxole-5-carboxamide

N-methyl-N-(thiophen-3-ylmethyl)-1,3-benzodioxole-5-carboxamide

Cat. No. B7465909
M. Wt: 275.32 g/mol
InChI Key: IVWGKTQRJLMWHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-N-(thiophen-3-ylmethyl)-1,3-benzodioxole-5-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MTBD or Methoxythiobenzamide and has a molecular formula of C18H16N2O3S.

Mechanism of Action

The mechanism of action of MTBD is not fully understood, but it is believed to act by inhibiting the activity of cyclooxygenase enzymes, which are responsible for the production of prostaglandins that cause inflammation and pain.
Biochemical and Physiological Effects:
MTBD has been found to exhibit significant biochemical and physiological effects, including the inhibition of prostaglandin synthesis, reduction of fever, and alleviation of pain and inflammation. The compound has also been found to have antioxidant and neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

MTBD has several advantages as a research tool, including its high potency and selectivity, which make it an ideal candidate for studying the mechanisms of action of various drugs and compounds. However, the compound's limited solubility in water and its potential toxicity at high doses make it challenging to work with in certain experimental settings.

Future Directions

There are several future directions for research on MTBD, including the development of more efficient synthesis methods, the identification of its molecular targets, and the exploration of its potential applications in the treatment of various diseases. Additionally, further studies are needed to determine the optimal dosage and administration routes of the compound and to investigate its long-term effects on the body.

Synthesis Methods

The synthesis of MTBD involves a multi-step process that includes the reaction of 3-methylthiophene with 1,3-benzodioxole-5-carboxylic acid to form the intermediate product, which is then further reacted with N-methyl-N-phenylthiourea to yield the final product.

Scientific Research Applications

MTBD has been extensively studied for its potential applications in various scientific fields such as medicinal chemistry, pharmacology, and biochemistry. The compound has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antipyretic effects.

properties

IUPAC Name

N-methyl-N-(thiophen-3-ylmethyl)-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3S/c1-15(7-10-4-5-19-8-10)14(16)11-2-3-12-13(6-11)18-9-17-12/h2-6,8H,7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVWGKTQRJLMWHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CSC=C1)C(=O)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-N-(thiophen-3-ylmethyl)-1,3-benzodioxole-5-carboxamide

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